Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl
Description
Chemical Structure and Properties Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS: 672310-19-9) is a chiral tetrahydroisoquinoline (THIQ) derivative with a hydroxyl group at position 6 and a methyl ester at position 1. Its molecular formula is C₁₁H₁₄ClNO₃, and it is typically available at 97% purity . The compound is synthesized via Candida antarctica lipase B-catalyzed dynamic kinetic resolution (DKR) of ethyl 6-hydroxy-1,2,3,4-THIQ-1-carboxylate hydrochloride precursors, enabling enantioselective production of the (R)-configured intermediate . This method achieves high stereochemical control, critical for its role as a key intermediate in synthesizing Liver X Receptor agonists .
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-9-3-2-8(13)6-7(9)4-5-12-10;/h2-3,6,10,12-13H,4-5H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
HXDVRGIRDFSOGY-HNCPQSOCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C2=C(CCN1)C=C(C=C2)O.Cl |
Canonical SMILES |
COC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl ®-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hcl involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Substituent Variations: Hydroxy, Methoxy, and Fluoro Derivatives
6-Hydroxy vs. 6-Methoxy Derivatives
- Methyl 6-methoxy-1,2,3,4-THIQ-1-carboxylate (e.g., (±)-43·HCl):
The methoxy group increases lipophilicity compared to the hydroxy group, reducing hydrogen-bonding capacity and altering metabolic stability. Methoxy-substituted analogs often exhibit higher toxicity than hydroxy derivatives due to reduced polarity . - Methyl 6-fluoro-1,2,3,4-THIQ-1-carboxylate HCl (CAS: 2007908-42-9):
Fluorination introduces strong electron-withdrawing effects, enhancing metabolic resistance and bioavailability. This derivative is structurally analogous but differs in pharmacological targeting due to fluorine’s unique electronic properties .
Key Data Table: Substituent Effects
Ester Group Variations: Methyl vs. Ethyl Esters
- Ethyl 6-hydroxy-1,2,3,4-THIQ-1-carboxylate HCl (CAS: 128073-50-7): The ethyl ester increases molecular weight (C₁₂H₁₆ClNO₃) and lipophilicity compared to the methyl ester. Synthesis involves ethyl glyoxylate under reflux conditions, yielding 90% of the hydrochloride salt . Methyl esters are generally preferred in drug intermediates due to faster hydrolysis rates and improved pharmacokinetics .
Stereochemical and Structural Analogs
- (1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-THIQ-3-carboxylate: This derivative (CAS: N/A) features a phenyl group at position 1 and dimethoxy groups at 6 and 6. The bulky phenyl substituent introduces steric hindrance, making it effective as an organocatalyst in Diels-Alder reactions . In contrast, the target compound’s hydroxyl group enhances hydrogen-bonding interactions, favoring receptor binding .
- 6,7-Dimethoxy-1-methyl-THIQ derivatives :
Substitutions at positions 6 and 7 with methoxy groups (e.g., CAS: 2328-12-3) reduce aqueous solubility but improve blood-brain barrier penetration, relevant in CNS-targeting therapeutics .
Pharmacological and Toxicological Profiles
- Hydroxy-Substituted Derivatives :
The 6-hydroxy group in the target compound decreases systemic toxicity compared to methoxy or ethoxy analogs. Quaternary ammonium salts of similar THIQs are more toxic than secondary/tertiary amines . - 1-Methyl vs. 1-Unsubstituted THIQs :
1-Methyl substitution minimally affects blood pressure responses but increases tremor-inducing activity. For example, 1-methyl-6,7-dimethoxy-THIQ derivatives induce strychnine-like convulsions at high doses .
Industrial Relevance
The target compound is a critical intermediate in synthesizing Liver X Receptor (LXR) agonists, which regulate cholesterol metabolism . Its fluoro- and methoxy-substituted analogs are explored in neurodegenerative disease research due to enhanced BBB penetration .
Biological Activity
Methyl (R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (MHTH) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₁₃ClN₁O₃
- Molecular Weight : 245.68 g/mol
- CAS Number : 672310-19-9
Biological Activities
MHTH exhibits a range of biological activities that have been documented in various studies:
- Neuroprotective Effects : Research indicates that THIQ derivatives can protect neuronal cells from oxidative stress and apoptosis. MHTH has shown potential in reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Properties : MHTH and its analogs have demonstrated activity against various pathogenic bacteria and fungi. The compound inhibits the activity of enzymes such as New Delhi metallo-beta-lactamase (NDM-1), which is responsible for antibiotic resistance .
- Anti-inflammatory Effects : Studies suggest that MHTH can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its neuroprotective and anti-inflammatory effects by scavenging free radicals and reducing oxidative stress .
Structure-Activity Relationship (SAR)
The biological activity of MHTH is closely linked to its structural features. The presence of the hydroxyl group at the 6-position is crucial for enhancing its neuroprotective and anti-inflammatory properties. Modifications at other positions on the THIQ scaffold can lead to variations in potency and selectivity against different biological targets .
Case Studies
- Neuroprotection in Animal Models : In a study involving mice subjected to neurotoxic agents, administration of MHTH significantly improved cognitive function and reduced neuronal loss compared to control groups .
- Antimicrobial Efficacy : A series of in vitro tests demonstrated that MHTH effectively inhibited the growth of several resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .
- Inflammation Modulation : In a rat model of arthritis, MHTH treatment resulted in decreased levels of inflammatory markers and improved joint function, highlighting its therapeutic potential in inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What strategies are effective in resolving contradictions between spectroscopic data and computational modeling results?
- Methodology : If NMR data conflicts with X-ray or DFT-calculated structures, validate via: (i) 2D NMR (e.g., NOESY for spatial proximity), (ii) Single-crystal X-ray diffraction for unambiguous conformation, (iii) Re-evaluate computational parameters (e.g., solvent models, basis sets). Cross-validate with independent techniques like IR spectroscopy for functional group confirmation .
Q. How can in vitro models assess the compound’s potential neuropharmacological or neurotoxic effects?
- Methodology : Use SH-SY5Y neuroblastoma cells or primary neuronal cultures to evaluate cytotoxicity (MTT assay) and reactive oxygen species (ROS) production. Compare with MPTP-induced parkinsonism models (e.g., dopaminergic neuron loss in murine midbrain cultures) to identify structural similarities that may correlate with neurotoxicity .
Q. What methods are suitable for studying metabolic stability and identifying major metabolites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
